molecular formula C18H15BrN4O2 B11684194 5-P-Tolyl-2H-pyrazole-3-carboxylic acid (5-BR-2-hydroxy-benzylidene)-hydrazide

5-P-Tolyl-2H-pyrazole-3-carboxylic acid (5-BR-2-hydroxy-benzylidene)-hydrazide

Katalognummer: B11684194
Molekulargewicht: 399.2 g/mol
InChI-Schlüssel: MRHLMDGPFMXUNA-KEBDBYFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-P-Tolyl-2H-pyrazole-3-carboxylic acid (5-BR-2-hydroxy-benzylidene)-hydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-P-Tolyl-2H-pyrazole-3-carboxylic acid (5-BR-2-hydroxy-benzylidene)-hydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a β-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the P-Tolyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a p-tolyl group, often using a Friedel-Crafts alkylation reaction.

    Formation of the Carboxylic Acid Group: This can be done through oxidation reactions, such as the use of potassium permanganate or other oxidizing agents.

    Condensation with 5-BR-2-hydroxy-benzylidene: The final step involves the condensation of the pyrazole carboxylic acid with 5-BR-2-hydroxy-benzylidene-hydrazide under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-P-Tolyl-2H-pyrazole-3-carboxylic acid (5-BR-2-hydroxy-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 3,5-dimethylpyrazole.

    Hydrazide Derivatives: Compounds with similar hydrazide groups, such as isoniazid.

Uniqueness

5-P-Tolyl-2H-pyrazole-3-carboxylic acid (5-BR-2-hydroxy-benzylidene)-hydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Eigenschaften

Molekularformel

C18H15BrN4O2

Molekulargewicht

399.2 g/mol

IUPAC-Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15BrN4O2/c1-11-2-4-12(5-3-11)15-9-16(22-21-15)18(25)23-20-10-13-8-14(19)6-7-17(13)24/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10+

InChI-Schlüssel

MRHLMDGPFMXUNA-KEBDBYFISA-N

Isomerische SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Kanonische SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.